2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide
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Overview
Description
BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL-: is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL-, the synthesis can be achieved through the oxidative coupling of thiols and amines, which is a highly efficient method . This method does not require additional pre-functionalization and de-functionalization steps, making it environmentally friendly and cost-effective .
Industrial Production Methods: In industrial settings, the production of benzenesulfonamide derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes are involved in the regulation of pH and ion balance in tissues. By inhibiting these enzymes, BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- can disrupt the metabolic processes of cancer cells, leading to their apoptosis . The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors .
Comparison with Similar Compounds
- Benzenesulfonamide
- 2-Methylbenzenesulfonamide
- 4-Aminobenzenesulfonamide derivatives
Comparison: BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- is unique due to its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy . Other similar compounds may not exhibit the same level of selectivity and potency .
Properties
CAS No. |
15448-94-9 |
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Molecular Formula |
C25H21NO3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C25H21NO3S/c27-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)30(28,29)26-22-16-8-3-9-17-22/h1-19,26-27H |
InChI Key |
DPRGOSCIGNZHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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